molecular formula C21H16ClNO B2391290 (2E)-3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]prop-2-en-1-one CAS No. 90812-02-5

(2E)-3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]prop-2-en-1-one

Cat. No.: B2391290
CAS No.: 90812-02-5
M. Wt: 333.82
InChI Key: OTYMBEUTMYYVGC-OVCLIPMQSA-N
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Description

(2E)-3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]prop-2-en-1-one is an organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a conjugated system with a double bond in the E-configuration, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-(phenylamino)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to ensure complete reaction and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The presence of the chloro group allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

(2E)-3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s conjugated system allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-bromophenyl)-1-(4-(phenylamino)phenyl)prop-2-en-1-one: Similar structure with a bromine atom instead of chlorine.

    (E)-3-(4-fluorophenyl)-1-(4-(phenylamino)phenyl)prop-2-en-1-one: Similar structure with a fluorine atom instead of chlorine.

    (E)-3-(4-methylphenyl)-1-(4-(phenylamino)phenyl)prop-2-en-1-one: Similar structure with a methyl group instead of chlorine.

Uniqueness

(2E)-3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]prop-2-en-1-one is unique due to the presence of the chloro group, which influences its reactivity and potential applications. The chloro group can participate in various chemical reactions, making the compound versatile for different research purposes.

Biological Activity

(2E)-3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C18H15ClN2O
  • Molecular Weight: 312.78 g/mol

This structure features a chalcone backbone, which is known for its potential in various biological applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's mechanism involves:

  • Induction of Apoptosis: The compound activates apoptotic pathways, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest: It causes G2/M phase arrest, inhibiting cell division.

Case Study: MCF-7 Cell Line

A study conducted on the MCF-7 breast cancer cell line reported an IC50 value of approximately 15 µM, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

Antioxidant Activity

The compound has shown promising antioxidant properties , which are crucial in mitigating oxidative stress-related diseases. In various assays, it demonstrated the ability to scavenge free radicals effectively.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory effects. Research findings suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity is significant for potential therapeutic applications in chronic inflammatory conditions.

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness was evaluated using standard disk diffusion methods.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Binding: It shows potential binding affinity for certain receptors implicated in tumor growth and inflammatory responses.

Comparative Analysis with Similar Compounds

Compound NameStructureAnticancer ActivityAntioxidant Activity
Compound AStructure AModerate (IC50: 20 µM)High
Compound BStructure BHigh (IC50: 10 µM)Moderate
This compoundStructureHigh (IC50: 15 µM)High

This table illustrates the comparative effectiveness of this compound against similar compounds.

Properties

IUPAC Name

(E)-1-(4-anilinophenyl)-3-(4-chlorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO/c22-18-11-6-16(7-12-18)8-15-21(24)17-9-13-20(14-10-17)23-19-4-2-1-3-5-19/h1-15,23H/b15-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYMBEUTMYYVGC-OVCLIPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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